Ethyl 2-(4-oxo-2-thioxo-6,7-dihydro-1H-cyclopenta[d]pyrimidin-3(2H,4H,5H)-yl)acetate
Description
Ethyl 2-(4-oxo-2-thioxo-6,7-dihydro-1H-cyclopenta[d]pyrimidin-3(2H,4H,5H)-yl)acetate is a heterocyclic compound featuring a fused cyclopenta[d]pyrimidine core with a thioxo (C=S) group at position 2 and an ester-functionalized acetamide side chain. Its molecular formula is C₁₃H₁₄N₂O₃S, with a molecular weight of 278.33 g/mol (CAS: 433702-79-5) . The compound’s structural complexity arises from the bicyclic pyrimidine system fused to a cyclopentane ring, which imparts unique electronic and steric properties. While its pharmacological profile remains understudied, its structural analogs exhibit diverse bioactivities, including antioxidant, anti-inflammatory, and anticancer properties .
Properties
Molecular Formula |
C11H14N2O3S |
|---|---|
Molecular Weight |
254.31 g/mol |
IUPAC Name |
ethyl 2-(4-oxo-2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-3-yl)acetate |
InChI |
InChI=1S/C11H14N2O3S/c1-2-16-9(14)6-13-10(15)7-4-3-5-8(7)12-11(13)17/h2-6H2,1H3,(H,12,17) |
InChI Key |
FHTUGBZDHNMUDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(CCC2)NC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-oxo-2-thioxo-6,7-dihydro-1H-cyclopenta[d]pyrimidin-3(2H,4H,5H)-yl)acetate typically involves the reaction of a cyclopenta[d]pyrimidine derivative with ethyl acetate under specific conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-oxo-2-thioxo-6,7-dihydro-1H-cyclopenta[d]pyrimidin-3(2H,4H,5H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Ethyl 2-(4-oxo-2-thioxo-6,7-dihydro-1H-cyclopenta[d]pyrimidin-3(2H,4H,5H)-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-oxo-2-thioxo-6,7-dihydro-1H-cyclopenta[d]pyrimidin-3(2H,4H,5H)-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, its anticonvulsant activity may be due to its ability to modulate neurotransmitter release or receptor activity in the central nervous system .
Comparison with Similar Compounds
Key Observations :
- The target compound’s synthesis likely parallels methods for thiol-containing derivatives (e.g., alkylation of thiol intermediates with ethyl chloroacetate) .
- Thiophene- and thietane-substituted analogs demonstrate higher synthetic yields (~70%), whereas free thiol derivatives (e.g., compound 3 in ) show moderate yields (~54%) due to purification challenges .
Physicochemical Properties
Table 2: Physical and Spectral Properties
Key Observations :
Table 3: Bioactivity Comparison
Structure-Activity Relationships (SAR) :
- Thioether Substituents : 7-Thio derivatives with electron-withdrawing groups (e.g., dichlorobenzyl) exhibit enhanced antioxidant activity due to increased radical scavenging capacity .
- Core Heterocycle: Thieno[2,3-d]pyrimidine analogs () show anticancer activity, suggesting that fused aromatic systems enhance intercalation with biological targets .
- Ester Functionality : The ethyl ester group in the target compound may improve membrane permeability compared to free acids, though this remains unverified .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
